(Isononanoato-O)(isooctanoato-O)lead
Description
(Isononanoato-O)(isooctanoato-O)lead (CAS: 94246-84-1) is a mixed-ligand organolead compound consisting of lead(II) coordinated with isononanoate (C₉H₁₇O₂⁻) and isooctanoate (C₈H₁₅O₂⁻) anions. Historically, such lead soaps were used as siccatives (drying agents) in paints, coatings, and inks due to their ability to accelerate oxidative polymerization of unsaturated oils . However, due to lead’s high toxicity, its use is now heavily restricted under global regulations such as REACH and industry standards like Toyota’s TMR SAS0126n .
Properties
CAS No. |
94246-84-1 |
|---|---|
Molecular Formula |
C17H32O4Pb |
Molecular Weight |
507 g/mol |
IUPAC Name |
6-methylheptanoyloxy(7-methyloctanoyloxy)lead |
InChI |
InChI=1S/C9H18O2.C8H16O2.Pb/c1-8(2)6-4-3-5-7-9(10)11;1-7(2)5-3-4-6-8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
UNIFOJQSOVYZIY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)O[Pb]OC(=O)CCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isononanoato-O)(isooctanoato-O)lead typically involves the reaction of lead salts with isononanoic acid and isooctanoic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of (Isononanoato-O)(isooctanoato-O)lead is scaled up using large reactors. The process involves the careful addition of lead salts to a mixture of isononanoic acid and isooctanoic acid, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(Isononanoato-O)(isooctanoato-O)lead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides.
Reduction: It can be reduced to form lead metal or other lead-containing compounds.
Substitution: The compound can undergo substitution reactions where the isononanoato or isooctanoato groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and various organic solvents. The reactions are typically carried out at controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include lead oxides, lead metal, and substituted lead compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Isononanoato-O)(isooctanoato-O)lead has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including coatings and stabilizers.
Mechanism of Action
The mechanism of action of (Isononanoato-O)(isooctanoato-O)lead involves its interaction with molecular targets in the system. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Comparison with Similar Lead Carboxylates
Lead carboxylates with mixed ligands or varying chain lengths are structurally and functionally analogous. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Lead Carboxylates
Structural and Functional Differences
Ligand Chain Length and Branching: Isononanoato (C9) and isodecanoato (C10) ligands provide greater hydrophobicity compared to shorter-chain ligands like isooctanoato (C8). This affects solubility in organic solvents and drying efficiency . Mixed-ligand compounds (e.g., isononanoato/isooctanoato) balance solubility and catalytic activity better than homoleptic analogs (e.g., lead(II) isononanoate) .
Toxicity and Regulatory Impact: All lead carboxylates are classified as toxic, but mixed-ligand variants may exhibit lower acute toxicity due to reduced bioavailability compared to homoleptic forms . Toyota’s standards explicitly ban lead isononanoate (CAS 52847-85-5) and related compounds in raw materials, reflecting industry-wide phase-outs .
Performance in Coatings: (2-Ethylhexanoato-O)(isooctanoato-O)lead (CAS 94246-90-9) demonstrates faster drying times than the isononanoato/isooctanoato variant but is more volatile, increasing inhalation risks .
Comparison with Non-Lead Alternatives
However, their efficacy is lower, necessitating higher concentrations or synergistic additives .
Table 2: Lead vs. Manganese/Zinc Carboxylates
Research Findings and Industry Trends
- Synthesis : Lead carboxylates are synthesized via metathesis reactions between lead oxides and carboxylic acids. Mixed-ligand forms require precise stoichiometric control .
- Environmental Impact : Lead compounds persist in ecosystems, necessitating costly remediation. This has driven adoption of cobalt-free manganese/zinc systems .
- Regulatory Pressure : The EU’s CLP Regulation and Toyota’s standards highlight a global shift toward eliminating lead-based additives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
